molecular formula C11H12N2 B13620310 (1s)-1-(Quinolin-6-yl)ethan-1-amine

(1s)-1-(Quinolin-6-yl)ethan-1-amine

Cat. No.: B13620310
M. Wt: 172.23 g/mol
InChI Key: AIHHJLBGHZOVRZ-QMMMGPOBSA-N
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Description

(1s)-1-(Quinolin-6-yl)ethan-1-amine is an organic compound that features a quinoline ring attached to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s)-1-(Quinolin-6-yl)ethan-1-amine typically involves the formation of the quinoline ring followed by the introduction of the ethanamine group. Common synthetic routes may include:

    Cyclization Reactions: Formation of the quinoline ring through cyclization of suitable precursors.

    Amination Reactions: Introduction of the ethanamine group via nucleophilic substitution or reductive amination.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1s)-1-(Quinolin-6-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline derivatives with different oxidation states.

    Reduction: Reduction of the quinoline ring or the ethanamine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions may introduce various functional groups onto the quinoline ring.

Scientific Research Applications

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their interactions with biological macromolecules.

    Medicine: Investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (1s)-1-(Quinolin-6-yl)ethan-1-amine involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation into nucleic acids, affecting transcription and replication.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a similar structure but lacking the ethanamine group.

    Quinolin-6-ylmethanamine: A related compound with a methanamine group instead of an ethanamine group.

Uniqueness

(1s)-1-(Quinolin-6-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of both the quinoline ring and the ethanamine group. This combination may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(1S)-1-quinolin-6-ylethanamine

InChI

InChI=1S/C11H12N2/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h2-8H,12H2,1H3/t8-/m0/s1

InChI Key

AIHHJLBGHZOVRZ-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)N=CC=C2)N

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)N

Origin of Product

United States

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